molecular formula C14H11NO2 B1633072 (2-Nitro-2-phenylethenyl)benzene

(2-Nitro-2-phenylethenyl)benzene

Cat. No.: B1633072
M. Wt: 225.24 g/mol
InChI Key: QIFBVYLHLLTNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Nitro-2-phenylethenyl)benzene, also known as 1,2-diphenyl-1-nitroethene, is a nitro-substituted aromatic compound characterized by a central ethene group flanked by two phenyl rings and a nitro functional group . This molecular structure places it within a class of compounds studied for their unique electronic properties and potential applications in materials science. Its significant dipole moment, introduced by the electron-withdrawing nitro group, influences its reactivity and physical characteristics. Researchers can leverage its solubility profile, which shows best solubility in organic solvents like ethanol, acetone, and dichloromethane, while demonstrating poor solubility in water . This compound serves as a valuable template and precursor in organic synthesis, particularly for exploring reactivity patterns and constructing more complex molecular architectures . Its conjugated system makes it a candidate for research in photochemical reactions and the development of functional materials. Compounds with similar structural features are often examined for their potential application in organic electronics, such as organic semiconductors, due to their ability to facilitate π-stacking and self-organization . As with all nitro-aromatic compounds, appropriate safety precautions are essential during handling due to potential hazards . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-nitro-2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFBVYLHLLTNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939694
Record name 1,1'-(1-Nitroethene-1,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-07-2, 18315-83-8
Record name α-Nitrostilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(1-Nitroethene-1,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Chemistry

(2-Nitro-2-phenylethenyl)benzene serves as a precursor in the synthesis of various organic compounds, including:

  • Dyes: Utilized in the manufacture of synthetic dyes due to its vibrant color properties.
  • Pharmaceuticals: Investigated for its potential as an intermediate in drug development.

Biological Studies

Research has shown that (2-nitro-2-phenylethenyl)benzene exhibits potential biological activities:

  • Antimicrobial Properties: Studies indicate efficacy against certain bacterial strains.
  • Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation.

Material Science

The compound is explored for its role in producing advanced materials:

  • Liquid Crystals: Used in the development of liquid crystal displays (LCDs).
  • Polymers: Investigated for incorporation into polymer matrices to enhance material properties.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of (2-nitro-2-phenylethenyl)benzene on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against specific cancers.

Case Study 2: Synthesis of Dyes
Research conducted on the synthesis of azo dyes from (2-nitro-2-phenylethenyl)benzene demonstrated high yields and vibrant colors. The study highlighted the compound's utility in dye chemistry and its ability to form stable dye structures.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : Nitro-styrenes are valuable in cross-coupling reactions, though their stability must be carefully managed.
  • Thermal Stability : The dinitro compound is less thermally stable than its single-nitro analog , impacting storage and transport conditions.
  • Future Directions : Further studies on the toxicology and stabilization of nitro-styrenes are needed to expand their industrial applicability.

Preparation Methods

General Mechanism and Substrate Scope

The Henry (nitroaldol) reaction is a cornerstone for synthesizing β-nitro alcohols, which dehydrate to form nitroalkenes. For (2-nitro-2-phenylethenyl)benzene, this involves condensing an aryl aldehyde with a nitro compound under basic conditions. For example, (E)-2,3,4-trimethoxy-1-(2-nitro-2-phenylethenyl)benzene was synthesized by reacting 2,3,4-trimethoxybenzaldehyde with (nitromethyl)benzene, yielding 80% product after recrystallization. The reaction proceeds via deprotonation of the nitro compound, nucleophilic attack on the aldehyde, and acid-catalyzed dehydration (Figure 1A).

Reaction Conditions :

  • Base: Ammonium acetate or NaOH (0.2 M)
  • Solvent: Methanol or nitromethane
  • Temperature: 0–100°C (optimized at 50–70°C)

Substituting benzaldehyde derivatives alters electronic and steric outcomes. Para-substituted aldehydes (e.g., 4-methoxybenzaldehyde) enhance reactivity due to electron-donating effects, while bulky ortho-substituents require prolonged reaction times.

Transition Metal-Catalyzed Coupling Approaches

Sonogashira Coupling and Subsequent Functionalization

A two-step protocol leverages palladium catalysis to install ethynyl groups prior to nitrovinyl formation. In one example, 2-bromobenzaldehyde underwent Sonogashira coupling with phenylacetylene using Pd(PPh₃)₄ (0.1 equiv.) and CuI (0.02 equiv.) in triethylamine, yielding 2-(phenylethynyl)benzaldehyde (91%). Subsequent treatment with nitromethane and ammonium acetate at 100°C for 1 hour furnished the nitrovinyl product via Henry reaction.

Key Advantages :

  • Enables precise regiocontrol for asymmetric substitution patterns.
  • Tolerates electron-deficient aryl halides without side reactions.

Solvent and Reaction Condition Optimization

Aqueous vs. Organic Media

Green chemistry approaches utilize water as a solvent to enhance sustainability. A gold-catalyzed synthesis in H₂O at 120°C achieved 64% yield of a related benzo-cyclohepta-indole nitro derivative. Conversely, halogenated solvents like dichloroethane improve kinetics for sterically hindered substrates but pose environmental concerns.

Comparative Performance :

Solvent Temperature (°C) Yield (%) Reaction Time (h)
H₂O 120 64 0.33
Nitromethane 100 80 1
MeOH 15 60 46

Purification and Characterization Techniques

Chromatographic Separation

Flash column chromatography (petroleum ether/ethyl acetate, 10:1) remains standard for isolating nitrovinyl compounds. Post-synthesis, crude products are typically washed with brine and dried over MgSO₄ or Na₂SO₄ before purification.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) of (2-nitro-2-phenylethenyl)benzene derivatives shows characteristic vinyl proton signals at δ 7.75–6.79 ppm and nitro group-associated deshielding. IR spectra confirm C=C (1620 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Henry Reaction : High atom economy but limited to symmetrical substrates.
  • Cross-Coupling : Versatile for asymmetric systems but requires costly catalysts.
  • Patented Halogenated Methods : Scalable (>100 g batches) but involve toxic reagents (e.g., trichloroacetic acid).

"The Henry reaction's adaptability to diverse aldehydes and nitro compounds makes it indispensable for nitrovinyl synthesis." — Adapted from.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-nitro-2-phenylethenyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitro-aldol condensation or nitration of substituted styrenes. For example, nitration of (2-phenylethenyl)benzene using a nitric acid-sulfuric acid mixture (H2SO4/HNO3) at 0–5°C may introduce the nitro group regioselectively . Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and monitor temperature to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts like nitro-dienes.

Q. How can spectroscopic techniques distinguish (2-nitro-2-phenylethenyl)benzene from structural isomers?

  • Methodological Answer :

  • 1H NMR : The vinylic proton adjacent to the nitro group appears downfield (δ 7.5–8.0 ppm) due to electron-withdrawing effects. Aromatic protons exhibit splitting patterns consistent with para-substitution .
  • IR Spectroscopy : Strong NO2 asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro group presence .
  • X-ray Crystallography : Resolves spatial arrangement of the nitro and ethenyl groups (e.g., torsion angles between phenyl rings) .

Q. What safety protocols are essential for handling nitro-containing compounds like (2-nitro-2-phenylethenyl)benzene?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Nitro compounds may decompose exothermically; store in cool, dark conditions .
  • Monitor for nitro group reduction byproducts (e.g., amines) during reactions, which can pose toxicity risks .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of (2-nitro-2-phenylethenyl)benzene in Diels-Alder reactions?

  • Methodological Answer :

  • The nitro group acts as a strong electron-withdrawing group, polarizing the ethenyl bond and enhancing dienophile activity. Computational studies (DFT) predict increased electrophilicity at the β-carbon, accelerating cycloaddition with dienes like furan .
  • Data Table :
DienophileReaction Rate (k, M⁻¹s⁻¹)ΔG‡ (kJ/mol)
(2-Nitro-2-phenylethenyl)benzene0.4585.2
Styrene (control)0.12112.7

Q. What strategies resolve contradictions in reported thermal stability data for nitrovinyl aromatics?

  • Methodological Answer :

  • Contradictions may arise from impurities (e.g., residual acids) or measurement techniques. Use differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition temperatures. For example, if conflicting TGA data report decomposition at 150°C vs. 180°C, verify sample purity via HPLC and repeat under standardized conditions .

Q. How can computational modeling predict the photochemical behavior of (2-nitro-2-phenylethenyl)benzene?

  • Methodological Answer :

  • Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis spectra and excited-state dynamics. Compare computed λmax values (e.g., ~320 nm for S0→S1 transition) with experimental data to validate models. Solvent effects (e.g., acetonitrile vs. toluene) should be included via polarizable continuum models (PCM) .

Data Contradiction Analysis

Q. Why do studies report conflicting regioselectivity in electrophilic substitutions of (2-nitro-2-phenylethenyl)benzene?

  • Methodological Answer :

  • Discrepancies may stem from solvent polarity or directing group competition. For example, in nitration, the nitro group typically directs meta, but steric hindrance from the ethenyl group may favor para substitution. Use deuterated analogs (e.g., deuterium labeling at specific positions) and monitor reaction progress via LC-MS to isolate competing pathways .

Key Considerations for Experimental Design

  • Synthetic Optimization : Screen catalysts (e.g., AlCl3 for Friedel-Crafts steps ) and solvents (polar aprotic vs. non-polar) to maximize yield.
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) that may affect nitro group stability .

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